Superior Iron Chelation vs. EDTA and Eugenol Mannich Bases
Compound 3 (the target compound) exhibited an iron chelation EC₅₀ of 0.016 mg/mL in the ferrous chloride (FeCl₂) chelating assay, which was superior to the EDTA positive control standard and numerically better than compound 4 (EC₅₀ 0.018 mg/mL) [1]. This represents the most potent iron-chelating activity among all five eugenol Mannich bases (compounds 1–5) evaluated in the same study, in contrast to compound 5 (dicyclohexylamino derivative) which excelled in DPPH radical scavenging (EC₅₀ 20 μg/mL) but was not tested for iron chelation at comparable potency levels [1].
| Evidence Dimension | Iron chelation (FeCl₂ chelating assay) – EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 0.016 mg/mL |
| Comparator Or Baseline | EDTA (standard); Compound 4 (pyrrolidinyl eugenol Mannich base): EC₅₀ = 0.018 mg/mL; Eugenol (parent): not reported as superior to EDTA |
| Quantified Difference | Target compound vs. EDTA: better than standard; vs. compound 4: 12.5% lower EC₅₀ (0.016 vs. 0.018 mg/mL); vs. eugenol: qualitative superiority |
| Conditions | Ferrous cation (FeCl₂) chelating test; in vitro spectrophotometric assay |
Why This Matters
Iron chelation capacity superior to EDTA and to the closest piperazine-containing analog is a quantifiable discriminator for procurement in antioxidant research programs focused on metal-catalyzed oxidative stress models.
- [1] El Ghallab Y, Aainouss A, El Messaoudi MD, Derfoufi S. Synthesis, Antioxidant and Antituberculosis Evaluation of Eugenol Derivatives from Mannich Condensation. ChemistrySelect. 2024;9(1):e202303439. doi:10.1002/slct.202303439 View Source
